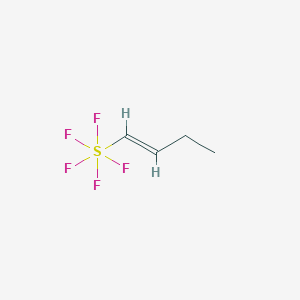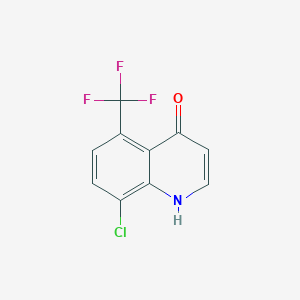
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom at the 8th position and a trifluoromethyl group at the 5th position on the quinoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with 8-chloroquinoline.
Introduction of Trifluoromethyl Group: A trifluoromethylation reaction is performed using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base like potassium carbonate (K₂CO₃).
Formation of the Quinolinone: The final step involves the formation of the quinolinone structure, which can be achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in ethanol.
Substitution: NaOCH₃ in methanol or other nucleophiles in suitable solvents.
Major Products:
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Molecular Targets: Potential targets include DNA, RNA, proteins, and enzymes involved in critical biological pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
8-Chloroquinoline: Lacks the trifluoromethyl group, which can alter its biological activity.
5-Trifluoromethylquinoline: Lacks the chlorine atom, affecting its reactivity and properties.
4-Quinolinone Derivatives: Variations in the substituents on the quinoline ring can lead to different biological and chemical properties.
Uniqueness: 8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups, which can enhance its stability, reactivity, and potential biological activities compared to other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-chloro-5-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEZRPJEMYMGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8089116.png)
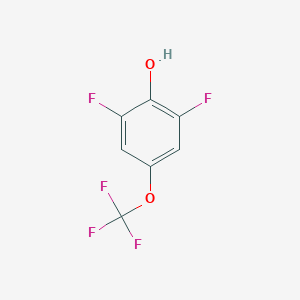
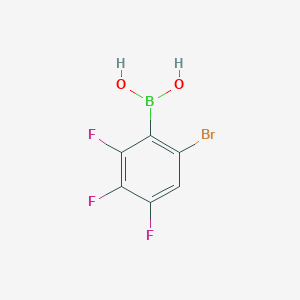
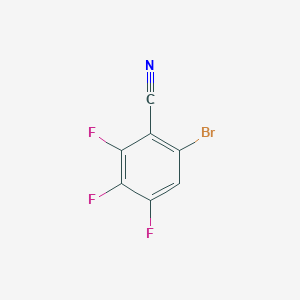
![N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089142.png)
![Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089146.png)
![N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089152.png)
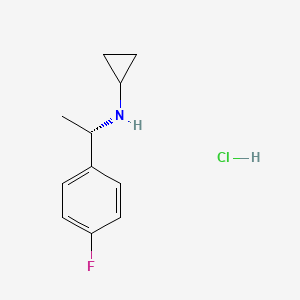
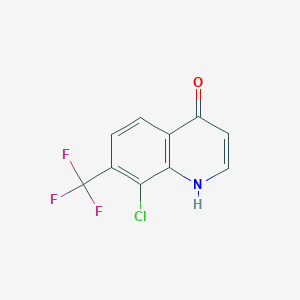
![Ethyl 7-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089176.png)
![Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089185.png)
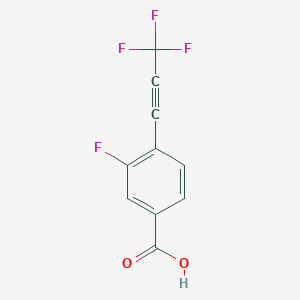
![Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8089202.png)
